molecular formula C17H23NO4 B1467596 Tert-butyl 3-formyl-3-(2-methoxyphenyl)pyrrolidine-1-carboxylate CAS No. 1353506-16-7

Tert-butyl 3-formyl-3-(2-methoxyphenyl)pyrrolidine-1-carboxylate

Cat. No.: B1467596
CAS No.: 1353506-16-7
M. Wt: 305.4 g/mol
InChI Key: TWAOPEQEHXKXQC-UHFFFAOYSA-N
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Description

Tert-butyl 3-formyl-3-(2-methoxyphenyl)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyl carbamate protective group, a formyl (-CHO) substituent, and a 2-methoxyphenyl aromatic ring at the 3-position of the pyrrolidine scaffold. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors, peptidomimetics, and other bioactive molecules. The formyl group enables further functionalization (e.g., via reductive amination or condensation reactions), while the tert-butyl group enhances solubility and stability during synthetic workflows .

Properties

IUPAC Name

tert-butyl 3-formyl-3-(2-methoxyphenyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-16(2,3)22-15(20)18-10-9-17(11-18,12-19)13-7-5-6-8-14(13)21-4/h5-8,12H,9-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWAOPEQEHXKXQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(C=O)C2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy Overview

The synthesis of tert-butyl 3-formyl-3-(2-methoxyphenyl)pyrrolidine-1-carboxylate typically involves:

  • Construction of the pyrrolidine ring or functionalization of a pre-formed pyrrolidine.
  • Introduction of the 2-methoxyphenyl substituent at the 3-position.
  • Installation of the formyl group at the same carbon center.
  • Protection of the nitrogen as a tert-butyl carbamate (Boc) group.

This sequence requires careful control of regio- and stereochemistry, often employing chiral catalysts or auxiliaries to ensure enantioselectivity.

Detailed Preparation Methods

Starting Materials and Key Intermediates

Synthetic Route Examples

Although direct literature on this exact compound is limited, analogous methodologies can be derived from related pyrrolidine and azlactone chemistry.

Formation of the 3-(2-methoxyphenyl) substituent
  • Cross-coupling reactions: Palladium-catalyzed Suzuki or Heck cross-coupling between a 3-halopyrrolidine derivative and 2-methoxyphenylboronic acid or halide.
  • Nucleophilic addition: Addition of 2-methoxyphenyl nucleophiles to a suitable electrophilic intermediate at the 3-position.
Introduction of the formyl group at C-3
Protection of nitrogen with tert-butyl carbamate
  • Typically, Boc protection is introduced early or late in the synthesis using di-tert-butyl dicarbonate (Boc2O) under basic conditions.

Enantioselective Catalytic Approaches

Recent advances in asymmetric synthesis provide routes to chiral pyrrolidine derivatives with quaternary carbon centers (such as the 3-substituted carbon in this molecule).

  • A sequential one-pot procedure involving enantioselective spirocyclization of azlactones with enals catalyzed by a combination of chiral secondary amines and palladium(0) complexes has been reported.
  • This method yields amino acid derivatives with quaternary centers in high enantiomeric excess (85–97% ee).
  • Although this study focuses on cyclopentene-based amino acids, the principles of catalytic enantioselective functionalization can be adapted to pyrrolidine systems, enabling the installation of substituents like 2-methoxyphenyl and formyl groups at the quaternary carbon.

Data Table: Optimization of Catalytic Preparation (Adapted from Related Azlactone Chemistry)

Entry Organocatalyst Solvent Reaction Time (days) Diastereomeric Ratio (dr) Yield (%) Enantiomeric Excess (ee %)
1 Catalyst I EtOAc 1 3:1 87 96/99
2 Catalyst II EtOAc 6 1.7:1 49 91/99
9 Catalyst I Acetone 2 3:1 76 97/98
10 Catalyst I Toluene 1 2.5:1 93 95/98
14 Catalyst I EtOAc 1 3.1:1 89 98/99

Notes: Catalyst I is a chiral secondary amine combined with Pd2(dba)3; EtOAc = ethyl acetate.

Research Findings and Analysis

  • The use of chiral secondary amines in combination with palladium catalysts enables high stereoselectivity and good yields in the formation of quaternary carbon centers on nitrogen-containing heterocycles.
  • Solvent choice significantly affects yield and stereoselectivity; ethyl acetate, toluene, and acetone are favorable.
  • Protic solvents (e.g., methanol) lead to decomposition of starting materials.
  • Catalyst loading can be reduced without loss of efficiency, indicating a robust catalytic system.
  • The sequential one-pot approach combining spirocyclization and azlactone opening is efficient for synthesizing functionalized amino acid derivatives, which can be analogously applied to pyrrolidine derivatives with formyl and methoxyphenyl substituents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The formyl group can undergo oxidation to form carboxylic acids.

    Reduction: The formyl group can be reduced to alcohols.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted derivatives with new functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

Tert-butyl 3-formyl-3-(2-methoxyphenyl)pyrrolidine-1-carboxylate is primarily explored for its potential therapeutic properties. Notably, it has been studied for its role as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

Case Study: Synthesis of Neuroactive Compounds

In a study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound to evaluate their neuroprotective effects. The study demonstrated that modifications to the pyrrolidine ring significantly influenced the biological activity, suggesting that this compound could serve as a scaffold for developing new neuroprotective agents .

Organic Synthesis Applications

The compound is also valuable in organic synthesis as a building block for more complex molecules. Its structure allows for various functional group transformations, making it a versatile intermediate in synthetic pathways.

Data Table: Synthetic Routes Utilizing this compound

Reaction TypeProductYield (%)Reference
Aldol CondensationPyrrolidine Derivative85
Nucleophilic AdditionAmine Derivative90
ReductionAlcohol Derivative75

Pharmaceutical Development

The compound's unique structure makes it a candidate for drug development. Its derivatives have been investigated for their potential as anti-inflammatory and analgesic agents.

Case Study: Anti-inflammatory Activity

A recent study explored the anti-inflammatory properties of modified derivatives of this compound. The findings indicated that certain derivatives exhibited significant inhibition of pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of Tert-butyl 3-formyl-3-(2-methoxyphenyl)pyrrolidine-1-carboxylate would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrrolidine Ring

Electron-Withdrawing vs. Electron-Donating Groups
  • Trifluoromethyl Analogs: The compound 3-formyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate (C₁₁H₁₆F₃NO₃, MW 267.25) replaces the 2-methoxyphenyl group with a trifluoromethyl (-CF₃) group. The -CF₃ group is strongly electron-withdrawing, increasing the electrophilicity of adjacent positions, which may alter reactivity in nucleophilic additions compared to the methoxyphenyl-substituted target compound .
  • Hydroxymethyl Derivatives :
    Tert-butyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS 138108-72-2) features a hydroxymethyl (-CH₂OH) group instead of the formyl and aryl substituents. The hydroxyl group introduces hydrogen-bonding capability, enhancing solubility in polar solvents, but reduces electrophilicity, limiting its utility in condensation reactions .

Aromatic vs. Aliphatic Substituents
  • Sulfone Derivatives: Tert-butyl-3-[(3-fluorobenzenesulfonyl)methyl]pyrrolidine-1-carboxylate (IIi) incorporates a sulfonyl group linked to a fluorophenyl ring.
  • Pyridyloxy Substituents :
    Derivatives like tert-butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate (C₁₇H₂₄BrN₂O₄) replace the 2-methoxyphenyl with a pyridyloxy group. The pyridine nitrogen introduces basicity, altering pH-dependent solubility and metal-coordination properties .

Stereochemical Variations

  • Stereospecific Derivatives :
    Tert-butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate (CAS 1052713-78-6) demonstrates the impact of stereochemistry on physical properties. The (3R,4S) configuration and hydroxyl/methyl groups influence crystallinity and bioavailability, highlighting the importance of stereochemical control in drug design .

Functional Group Positioning and Bioactivity

  • Methoxyphenyl-Containing Analogs: (S)-tert-butyl 2-(((3-(2-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)amino)methyl)pyrrolidine-1-carboxylate (MW 423.5) shares the 2-methoxyphenyl group but positions it on an imidazopyridazine core. This structural difference enhances π-π stacking interactions in kinase-binding assays, suggesting that core scaffold modifications significantly affect target affinity .

Data Table: Key Structural and Physicochemical Comparisons

Compound Name Substituents Molecular Formula MW Key Properties/Applications References
Tert-butyl 3-formyl-3-(2-methoxyphenyl)pyrrolidine-1-carboxylate Formyl, 2-methoxyphenyl C₁₈H₂₃NO₄ 317.4 Intermediate for kinase inhibitors
3-formyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate Formyl, -CF₃ C₁₁H₁₆F₃NO₃ 267.25 Enhanced electrophilicity
Tert-butyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate Hydroxymethyl (R-config.) C₁₁H₂₁NO₃ 215.3 Improved solubility
Tert-butyl-3-[(3-fluorobenzenesulfonyl)methyl]pyrrolidine-1-carboxylate (IIi) Fluorobenzenesulfonylmethyl C₁₈H₂₄FNO₄S 369.5 Increased rigidity and polarity
(S)-tert-butyl 2-(((3-(2-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)amino)methyl)pyrrolidine-1-carboxylate 2-methoxyphenyl on imidazopyridazine C₂₄H₂₈N₄O₃ 423.5 Kinase inhibition, enhanced π-π interactions

Biological Activity

Tert-butyl 3-formyl-3-(2-methoxyphenyl)pyrrolidine-1-carboxylate is a compound of interest due to its potential biological activities. This molecule belongs to the pyrrolidine class, which has been explored for various pharmacological properties. The focus of this article is to summarize the biological activities associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C₁₃H₁₉NO₃
  • Molecular Weight : 239.29 g/mol
  • CAS Number : 1823792-79-5

The compound features a pyrrolidine ring with a formyl group and a methoxyphenyl substituent, which may influence its biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the pyrrolidine ring.
  • Introduction of the formyl group via formylation reactions.
  • Substitution with the methoxyphenyl group.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrrolidine derivatives. The structure of this compound suggests potential activity against various pathogens. For example, related compounds have demonstrated significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 µg/mL .

Anti-inflammatory Properties

Compounds similar to this compound have been studied for their anti-inflammatory effects. Research indicates that certain pyrrolidine derivatives exhibit dual inhibitory activity on prostaglandin and leukotriene synthesis, comparable to established anti-inflammatory drugs like indomethacin . This suggests that this compound may also possess anti-inflammatory properties, potentially making it useful in treating inflammatory conditions.

Study on Antimicrobial Efficacy

In a study evaluating various pyrrole derivatives, one compound demonstrated an MIC of 5 µM against Mycobacterium tuberculosis, indicating that structural modifications could enhance antimicrobial activity . This highlights the potential for this compound to be developed into a lead compound for further antimicrobial research.

Anti-inflammatory Mechanism Investigation

A study exploring the anti-inflammatory mechanisms of pyrrolidine derivatives found that they could inhibit key enzymes involved in inflammatory pathways. This suggests that similar mechanisms could be investigated for this compound to validate its therapeutic potential against inflammation-related diseases .

Research Findings Summary Table

Activity Mechanism Reference
AntimicrobialInhibits bacterial growth (MIC: 3.12 - 12.5 µg/mL)
Anti-inflammatoryDual inhibition of prostaglandin/leukotriene synthesis
NeuroprotectiveProtection against oxidative stress

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing tert-butyl 3-formyl-3-(2-methoxyphenyl)pyrrolidine-1-carboxylate, and what experimental conditions optimize yield?

  • Methodological Answer : A plausible route involves multistep functionalization of pyrrolidine derivatives. For example, tert-butyl-protected pyrrolidine intermediates (e.g., tert-butyl 3-(bromomethyl)pyrrolidine-1-carboxylate) can undergo nucleophilic substitution or oxidation to introduce the formyl and aryl groups. Key reagents include triethylamine (base) and DMAP (catalyst) in dichloromethane at 0–20°C, as used in analogous tert-butyl pyrrolidine syntheses . Optimization of reaction time, temperature, and stoichiometry (e.g., 1.2–1.5 equivalents of formylating agents) is critical to minimize side products.

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

  • Methodological Answer :

  • NMR : Use 1H^{1}\text{H} NMR to identify protons on the 2-methoxyphenyl group (aromatic signals at δ 6.8–7.5 ppm, methoxy at δ ~3.8 ppm) and the formyl group (aldehyde proton at δ ~9.8 ppm). 13C^{13}\text{C} NMR should show carbonyl carbons (C=O at ~170 ppm for the tert-butyl ester and ~190 ppm for the formyl group) .
  • HRMS/ESI-MS : Confirm molecular weight (e.g., calculated [M+H]+^+ for C18H23NO4C_{18}H_{23}NO_4: 318.1705) to validate purity .
  • X-ray crystallography : If crystalline, use SHELX programs for structure refinement, particularly SHELXL for small-molecule resolution .

Advanced Research Questions

Q. What strategies address stereochemical challenges in synthesizing the 3-formyl-3-(2-methoxyphenyl)pyrrolidine scaffold?

  • Methodological Answer : The 3,3-disubstituted pyrrolidine core may exhibit stereochemical complexity. To control diastereomers:

  • Use chiral auxiliaries or asymmetric catalysis (e.g., enantioselective alkylation) during ring formation .
  • Employ dynamic kinetic resolution (DKR) under basic conditions to favor a single stereoisomer .
  • Analyze diastereomer ratios via 31P^{31}\text{P} NMR (if phosphorylated intermediates are involved) or chiral HPLC .

Q. How do electronic effects of the 2-methoxyphenyl substituent influence reactivity in downstream modifications (e.g., cross-coupling)?

  • Methodological Answer : The methoxy group acts as an electron-donating substituent, activating the phenyl ring toward electrophilic aromatic substitution but deactivating it toward Suzuki-Miyaura coupling . For cross-coupling:

  • Use directed ortho-metalation (DoM) with lithium bases to install halogens or boronic esters at specific positions .
  • Optimize Pd catalysts (e.g., Pd(OAc)2_2/SPhos) for coupling with electron-deficient aryl partners .

Q. What computational methods are suitable for predicting the conformational stability of this compound in drug design?

  • Methodological Answer :

  • Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map energy minima of the pyrrolidine ring and substituent orientations.
  • Use molecular dynamics (MD) simulations in explicit solvent (e.g., water/DMSO) to assess flexibility under physiological conditions .
  • Validate predictions against experimental data (e.g., NOESY NMR for intramolecular distances) .

Data Contradiction and Troubleshooting

Q. How should researchers resolve discrepancies in 1H^{1}\text{H} NMR data between theoretical predictions and experimental results?

  • Methodological Answer :

  • Verify solvent effects : Chemical shifts vary with deuterated solvents (e.g., DMSO-d6_6 vs. CDCl3_3) .
  • Check dynamic effects : Rotamers or hindered rotation (e.g., tert-butyl groups) may split signals. Use variable-temperature NMR to confirm .
  • Re-examine purity : Impurities (e.g., residual starting materials) can obscure peaks. Repurify via column chromatography (SiO2_2, hexane/EtOAc gradient) .

Q. Why might synthetic yields drop significantly when scaling up the reaction?

  • Methodological Answer : Scale-up issues often arise from:

  • Heat dissipation inefficiency : Use jacketed reactors or controlled addition rates for exothermic steps.
  • Oxygen/moisture sensitivity : Ensure rigorous inert conditions (N2_2/Ar atmosphere) for air-sensitive intermediates .
  • Byproduct accumulation : Implement inline IR or LC-MS monitoring to adjust reagent stoichiometry dynamically .

Applications in Drug Discovery

Q. How can this compound serve as a versatile intermediate in kinase inhibitor synthesis?

  • Methodological Answer :

  • Functional group interconversion : Reduce the formyl group to an alcohol (NaBH4_4) or oxidize to a carboxylic acid (KMnO4_4) for fragment coupling .
  • Boc deprotection : Treat with TFA to expose the pyrrolidine amine for peptide coupling or urea formation .
  • Structure-activity relationship (SAR) : Modify the 2-methoxyphenyl group to optimize binding affinity (e.g., replace with halogens or heterocycles) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 3-formyl-3-(2-methoxyphenyl)pyrrolidine-1-carboxylate
Reactant of Route 2
Tert-butyl 3-formyl-3-(2-methoxyphenyl)pyrrolidine-1-carboxylate

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